![molecular formula C19H20N2O3S2 B2874068 N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)benzamide CAS No. 941868-71-9](/img/structure/B2874068.png)

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

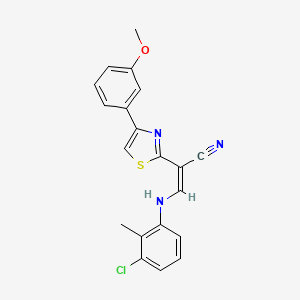

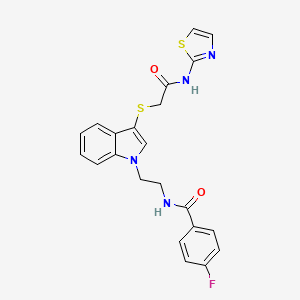

The compound is a benzamide derivative, which is a class of compounds containing a benzene ring attached to an amide functional group . The specific compound you mentioned seems to have additional functional groups, including a thiazole ring and a sulfonyl group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzamide portion of the molecule would contribute to its planarity, while the thiazole ring could potentially introduce some degree of non-planarity .Chemical Reactions Analysis

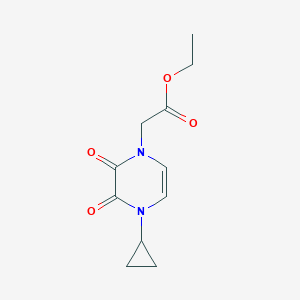

As a benzamide derivative, this compound could potentially undergo a variety of chemical reactions. For example, it might be susceptible to hydrolysis under acidic or basic conditions . The presence of the thiazole ring and sulfonyl group could also influence its reactivity .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the sulfonyl group could potentially make it more polar and increase its solubility in polar solvents .Applications De Recherche Scientifique

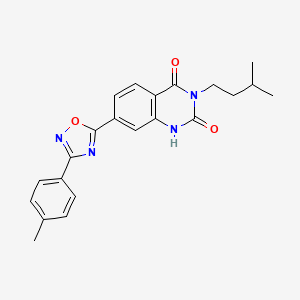

Benzothiazole and Antitumor Activity

Benzothiazole derivatives have been extensively studied for their antitumor properties. The structural backbone of benzothiazole is foundational in creating compounds with significant biological activities, including antitumor effects. Research into imidazole derivatives, including those related to benzothiazole, outlines their potential in antitumor drug development. These compounds, through diverse biological mechanisms, show promise in the search for new antitumor drugs (M. Iradyan et al., 2009).

Pharmacological Activities of Benzothiazole Derivatives

Benzothiazole derivatives exhibit a broad spectrum of pharmacological activities, making them subjects of intense research focus. Their activities span antimicrobial, analgesic, anti-inflammatory, and antiviral properties, among others. The structure of benzothiazole has been integral to the development of potent drugs across various therapeutic categories, highlighting its importance in medicinal chemistry (Sumit et al., 2020).

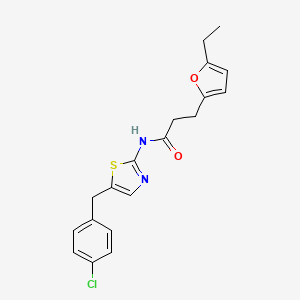

Benzothiazole in Amyloid Imaging for Alzheimer's Disease

Amyloid imaging, crucial in diagnosing Alzheimer's disease, benefits from compounds derived from benzothiazole. Derivatives like PIB (Pittsburgh compound-B) bind to amyloid plaques in the brain, enabling their detection via PET scans. This application underscores the role of benzothiazole derivatives in developing diagnostic tools for neurodegenerative diseases (A. Nordberg, 2007).

Benzothiazole-Based Anticancer Research

The anticancer potential of benzothiazole derivatives is a significant area of research, with various derivatives undergoing investigation for their efficacy against different cancer cell lines. The structure-activity relationship (SAR) of these compounds provides insights into designing more effective anticancer drugs. Benzothiazole derivatives have demonstrated mechanisms such as tyrosine kinase inhibition and induction of apoptosis, making them promising candidates for cancer therapy (Nandini Pathak et al., 2019).

Recent Advances in Benzothiazole Therapeutics

The exploration of benzothiazole for therapeutic use has seen significant advancements, with a focus on developing new derivatives with enhanced pharmacological profiles. The adaptability of the benzothiazole scaffold allows for the synthesis of compounds targeting a wide range of diseases, further solidifying its role in drug discovery and development (C. S. W. Law & K. Y. Yeong, 2022).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-propan-2-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3S2/c1-11(2)26(23,24)15-7-5-14(6-8-15)18(22)21-19-20-16-9-12(3)13(4)10-17(16)25-19/h5-11H,1-4H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSIMNOOGQWCRRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride](/img/structure/B2873986.png)

![4-bromo-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2873987.png)

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2873989.png)

![2-[1-(Aminomethyl)cyclopropyl]acetamide hydrochloride](/img/structure/B2873998.png)

![4-isopropyl-N-[4-([1,2,4]triazolo[4,3-a]quinoxalin-4-yloxy)phenyl]benzenesulfonamide](/img/structure/B2874000.png)

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2874005.png)

![3,5-dimethoxy-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2874007.png)